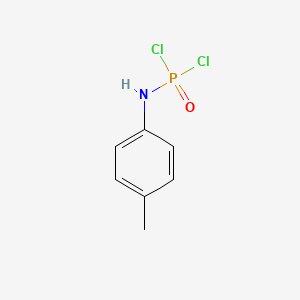
p-Tolylphosphoramidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolylphosphoramidic dichloride: is an organophosphorus compound that contains a phosphorus atom bonded to a p-tolyl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of p-Toluidine with Phosphorus Oxychloride: One common method involves the reaction of p-toluidine with phosphorus oxychloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Industrially, p-Tolylphosphoramidic dichloride can be produced by reacting p-toluidine with phosphorus trichloride in the presence of a catalyst. The reaction is conducted in a solvent like toluene and requires careful control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Tolylphosphoramidic dichloride undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: This compound can be oxidized to form p-tolylphosphoramidic oxide or reduced to form p-tolylphosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: p-Tolylphosphoramidic derivatives with various functional groups.
Oxidation Products: p-Tolylphosphoramidic oxide.
Reduction Products: p-Tolylphosphine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: p-Tolylphosphoramidic dichloride is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Synthesis of Phosphorus Compounds: It serves as an intermediate in the synthesis of various organophosphorus compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in the synthesis of biologically active molecules, including pharmaceuticals.
Biochemical Research: It is used in the study of enzyme mechanisms and protein phosphorylation processes.
Industry:
Flame Retardants: this compound is used in the production of flame-retardant materials.
Polymer Additives: It is employed as an additive in polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
Molecular Targets and Pathways:
Phosphorylation Reactions: p-Tolylphosphoramidic dichloride acts as a phosphorylating agent, transferring its phosphorus-containing group to nucleophilic targets such as hydroxyl or amino groups.
Enzyme Inhibition: It can inhibit certain enzymes by modifying their active sites through phosphorylation, affecting their catalytic activity.
Comparison with Similar Compounds
Phenylphosphonic Dichloride: Similar in structure but contains a phenyl group instead of a p-tolyl group.
Diphenylphosphinic Chloride: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness:
Reactivity: p-Tolylphosphoramidic dichloride exhibits unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the compound.
Applications: Its specific applications in catalysis and polymer additives distinguish it from other similar compounds.
Biological Activity
p-Tolylphosphoramidic dichloride is a phosphoramidite compound that has garnered interest in various fields of chemistry, particularly in the synthesis of nucleotides and as a reagent in organic synthesis. This article delves into its biological activity, highlighting its applications, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tolyl group attached to a phosphoramidic core. The chemical formula can be represented as C7H8Cl2N1P1. Its structure allows it to participate in various chemical reactions, particularly in the formation of phosphoramidites used for synthesizing oligonucleotides.
Biological Activity
The biological activity of this compound primarily relates to its role as a phosphoramidite in oligonucleotide synthesis. Its efficiency and selectivity make it a valuable reagent in producing modified nucleotides that have applications in molecular biology and therapeutic developments.
The mechanism through which this compound exerts its biological effects involves its ability to form stable bonds with nucleosides, facilitating the synthesis of oligonucleotides. This process is crucial for developing RNA-based therapeutics and gene editing technologies.
Research Findings
Recent studies have explored the utility of this compound in various biochemical applications:
Case Studies
- Synthesis of Modified Oligonucleotides : A study conducted by Khoda et al. demonstrated the incorporation of this compound into oligonucleotides, which subsequently affected their interaction with DNA polymerases. The results indicated that modifications could lead to increased misincorporation rates during DNA synthesis, providing insights into mutagenesis mechanisms .
- Chiral Catalysis : Research on binaphthyl-based phosphoramidites has shown that similar phosphoramidic compounds can stabilize chiral palladium nanoparticles for catalytic applications. This highlights the potential versatility of phosphoramidites, including this compound, in asymmetric synthesis .
Data Summary
The following table summarizes key findings related to the biological activity and applications of this compound:
Properties
CAS No. |
33862-27-0 |
|---|---|
Molecular Formula |
C7H8Cl2NOP |
Molecular Weight |
224.02 g/mol |
IUPAC Name |
N-dichlorophosphoryl-4-methylaniline |
InChI |
InChI=1S/C7H8Cl2NOP/c1-6-2-4-7(5-3-6)10-12(8,9)11/h2-5H,1H3,(H,10,11) |
InChI Key |
OJFLZIGRSVQMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















